In Vitro FPTase Potency
L-731735 demonstrates potent inhibition of FPTase with an IC50 of 18 nM [1]. This potency is superior to many other reported FPTase inhibitors, such as Cylindrol A (IC50 = 2200 nM), Manumycin A (IC50 = 11900 nM), and L-739749 (IC50 = 240 nM) when data are compared from the same authoritative database source, which aggregates validated target-specific inhibition values [1].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Cylindrol A: 2200 nM; Manumycin A: 11900 nM; L-739749: 240 nM |
| Quantified Difference | L-731735 is 122-fold more potent than Cylindrol A, 661-fold more potent than Manumycin A, and 13-fold more potent than L-739749. |
| Conditions | In vitro FPTase inhibition assay; data compiled from validated sources in the MIAOME database [1]. |
Why This Matters
Higher potency ensures a robust biochemical signal at lower compound concentrations, minimizing potential off-target effects associated with higher doses of less potent inhibitors.
- [1] MIAOME Database, Target Validation Information for Protein farnesyltransferase beta subunit (Target ID T86428). View Source
